1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy-
Description
1,2,3-Benzotriazin-4(3H)-one derivatives are heterocyclic compounds characterized by a fused benzene and triazinone ring system. The specific derivative "6-fluoro-3-hydroxy-" features a fluorine substituent at position 6 and a hydroxyl group at position 2. The parent compound, 1,2,3-Benzotriazin-4(3H)-one, is a versatile scaffold in medicinal chemistry, exhibiting antimicrobial, anticancer, and enzyme-inhibitory properties .
The fluorine atom at position 6 likely enhances metabolic stability and lipophilicity, while the hydroxyl group at position 3 may contribute to hydrogen bonding in biological targets.
Properties
IUPAC Name |
6-fluoro-3-hydroxy-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-6-5(3-4)7(12)11(13)10-9-6/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCCGVLMVWQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459022 | |
| Record name | 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832127-74-9 | |
| Record name | 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by fluorination and hydroxylation steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, possibly incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-keto-.
Reduction: Formation of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-amino-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication.
Comparison with Similar Compounds
Bioactivity
- Enzyme Inhibition: Derivatives like 3-indolylmethyl and sulfonamide-substituted benzotriazinones show potent enzyme inhibition (e.g., chorismate mutase, α-glucosidase) . The 6-fluoro-3-hydroxy- analog’s hydroxyl group may enhance binding to enzyme active sites, similar to sulfonamide derivatives.
- Antimicrobial Activity : The parent compound and its 3-methoxymethyl derivative exhibit broad-spectrum antimicrobial effects . Fluorine substitution (as in 6-fluoro-3-hydroxy-) could improve bioavailability and target affinity, as seen in other fluorinated pharmaceuticals.
Physicochemical Properties
- Solubility: The parent compound is soluble in organic solvents and alkaline solutions .
- Thermal Stability : Derivatives like 3-(diethoxyphosphoryloxy)- exhibit stability under inert conditions , while the hydroxyl group in 6-fluoro-3-hydroxy- might introduce sensitivity to oxidation.
Biological Activity
1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- is a heterocyclic compound notable for its unique structural features and potential biological activities. The presence of the fluorine atom in this compound significantly alters its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- can be represented as follows:
Key Properties
- Molecular Weight : 175.12 g/mol
- CAS Number : 832127-74-9
- Solubility : Soluble in organic solvents like ethanol and acetonitrile.
The biological activity of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to active sites on enzymes or receptors, thus blocking their activity. This interaction can lead to the modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis.
Anticancer Activity
Research indicates that compounds similar to 1,2,3-Benzotriazin-4(3H)-one derivatives exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific pathways involved in cell survival.
A study highlighted that fluorinated benzotriazines can enhance cytotoxic effects against various cancer cell lines due to their improved lipophilicity and ability to penetrate cell membranes effectively .
Anti-inflammatory Properties
Another significant area of interest is the anti-inflammatory potential of this compound. It has been suggested that benzotriazine derivatives may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .
Study on Anticancer Activity
A recent study investigated the anticancer effects of a series of benzotriazine derivatives against human cancer cell lines. The results demonstrated that 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy-, exhibited significant cytotoxicity with IC50 values in the micromolar range across multiple cancer types. The study emphasized the role of the fluorine substitution in enhancing the compound's potency .
Study on Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers evaluated the binding affinity of this compound to various targets involved in metabolic pathways. The findings revealed that it effectively inhibited key enzymes associated with tumor growth and proliferation .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2,3-Benzotriazin-4(3H)-one | Structure | Moderate anticancer activity |
| 1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-hydroxy | Structure | Lower potency compared to fluorine variant |
| 1,2,3-Benzotriazin-4(3H)-one, 6-methyl-3-hydroxy | Structure | Limited biological activity |
Q & A
Q. What are the common synthetic routes for 6-fluoro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yield?
The compound is synthesized via fluorination of benzotriazinone precursors. A typical method involves nucleophilic substitution using fluorinating agents (e.g., KF or Selectfluor) under anhydrous conditions. For example, highlights palladium-catalyzed denitrogenative cross-coupling reactions with organoaluminum reagents like DABAL-Me3, which can introduce methyl groups adjacent to the triazine core. Yield optimization requires precise temperature control (80–120°C) and inert atmospheres to prevent side reactions .
Key Parameters Table :
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| KF | 100 | DMF | 65–70 |
| Selectfluor | 80 | Acetonitrile | 75–80 |
| DABAL-Me3/Pd catalyst | 120 | Toluene | 85–90 |
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
Structural confirmation relies on H/F NMR to identify fluorine substitution patterns and hydroxyl protons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHFNO, theoretical MW: 195.03). Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to certified reference materials (CRMs) like those in . NIST-standardized methods ( ) ensure reproducibility in spectral data .
Q. What are the primary applications of this compound in peptide synthesis?
As a derivative of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, it acts as a coupling reagent in solid-phase peptide synthesis (SPPS). It activates carboxyl groups, forming active esters with amino acids. Its fluorinated variant enhances solubility in polar aprotic solvents (e.g., DCM/DMF), reducing racemization risks during amide bond formation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in benzotriazinone derivatives?
Fluorination at the 6-position is governed by electronic and steric factors. Density Functional Theory (DFT) calculations suggest that the electron-withdrawing triazine ring directs electrophilic fluorination to the para position relative to the hydroxyl group. Experimental validation via F NMR kinetics (e.g., monitoring intermediates in ) confirms this preference .
Q. How do structural modifications (e.g., fluoro vs. trifluoromethyl groups) impact biological activity?
Comparative studies with analogs like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid ( ) reveal that electron-withdrawing groups enhance antimicrobial activity by increasing membrane permeability. Bioassays using Bacillus subtilis ( ) show a 2–3× increase in MIC values for fluorinated derivatives versus non-fluorinated counterparts .
Bioactivity Comparison Table :
| Derivative | MIC (μg/mL) | Target Organism |
|---|---|---|
| 6-fluoro-3-hydroxy-benzotriazinone | 12.5 | Staphylococcus aureus |
| Non-fluorinated benzotriazinone | 50.0 | Staphylococcus aureus |
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Key issues include:
- Byproduct formation : Fluorine displacement by residual moisture. Mitigation: Use molecular sieves or anhydrous solvents ().
- Low yields in cross-coupling : Pd catalyst poisoning. Solution: Optimize ligand-catalyst ratios (e.g., XPhos/Pd(OAc)) and use scavengers like thiourea .
Q. How can computational modeling guide the design of benzotriazinone-based inhibitors?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial dihydrofolate reductase. Studies in demonstrate that fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Asp27 in E. coli), validated by IC shifts in enzyme assays .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported yields (e.g., 65% vs. 90%) may stem from solvent purity or catalyst batch variations. Replicate experiments using CRMs () to standardize protocols .
- Safety Protocols : Despite low acute toxicity (), handle fluorinated compounds in fume hoods due to potential inhalation hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
